4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
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Overview
Description
4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C25H16BrClN2O3 This compound is notable for its unique structure, which includes a bromine atom, a naphthoyl group, and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps. One common method starts with the preparation of the naphthoyl hydrazone intermediate. This intermediate is then reacted with 4-bromo-2-chlorobenzoic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-methylbenzoate
- 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
Compared to similar compounds, 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and interaction with biological targets. This dual halogenation can enhance its binding affinity and specificity, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
765305-50-8 |
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Molecular Formula |
C25H16BrClN2O3 |
Molecular Weight |
507.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C25H16BrClN2O3/c26-18-12-13-23(32-25(31)21-9-3-4-11-22(21)27)17(14-18)15-28-29-24(30)20-10-5-7-16-6-1-2-8-19(16)20/h1-15H,(H,29,30)/b28-15+ |
InChI Key |
SOFMQJOZMIAQNL-RWPZCVJISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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